
N~4~-(2-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(2-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as compound 1, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of compound 1 is not well understood. However, it has been proposed that it exerts its pharmacological effects by interacting with various neurotransmitter systems in the central nervous system. It has been reported to modulate the activity of GABA and glutamate receptors, which are involved in the regulation of pain, anxiety, and mood. Moreover, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and prostaglandins. Moreover, it has been shown to increase the threshold for seizure induction, suggesting its potential as an anticonvulsant agent. In addition, it has been reported to reduce anxiety-like behavior and improve depressive symptoms, which may be attributed to its interaction with GABA and glutamate receptors.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Moreover, it has been shown to exhibit potent pharmacological activities at relatively low doses, which reduces the amount of compound needed for experiments. However, there are also limitations associated with the use of compound 1 in lab experiments. Its mechanism of action is not well understood, which makes it difficult to design experiments to elucidate its mode of action. Moreover, its pharmacokinetic properties, such as its half-life and bioavailability, have not been extensively studied, which may limit its translation to clinical applications.
将来の方向性
There are several future directions for the research on compound 1. Firstly, further studies are needed to elucidate its mechanism of action and the molecular targets involved in its pharmacological effects. Secondly, its pharmacokinetic properties need to be thoroughly investigated to determine its suitability for clinical applications. Thirdly, studies are needed to investigate the potential of compound 1 as a treatment for various neurological and psychiatric disorders, as well as its potential as an antimicrobial and antitumor agent. Finally, the development of novel derivatives of compound 1 may lead to the discovery of compounds with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, compound 1 is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. Its promising pharmacological properties make it a potential candidate for the treatment of various neurological and psychiatric disorders, as well as oncology and infectious diseases. Further research is needed to elucidate its mechanism of action, pharmacokinetic properties, and potential therapeutic applications.
合成法
The synthesis of compound 1 involves the reaction of 2-sec-butylphenylamine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions, including esterification, reduction, and cyclization, to yield compound 1. The synthesis of compound 1 has been reported in several research articles, and the yield and purity of the final product have been optimized through various reaction conditions.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Moreover, it has been reported to possess anxiolytic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders. In addition, compound 1 has been shown to have antitumor and antimicrobial properties, which further expands its potential applications in the field of oncology and infectious diseases.
特性
IUPAC Name |
4-N-(2-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-5-16(4)18-10-8-9-11-19(18)22-20(25)17-12-14-24(15-13-17)21(26)23(6-2)7-3/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGXQLBFSXTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)
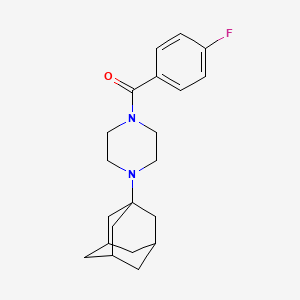
![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)
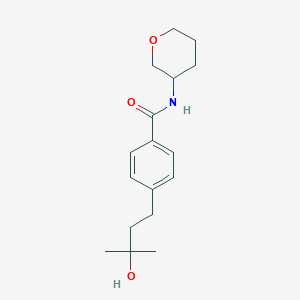
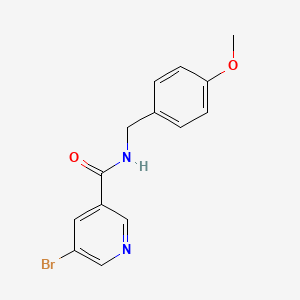
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
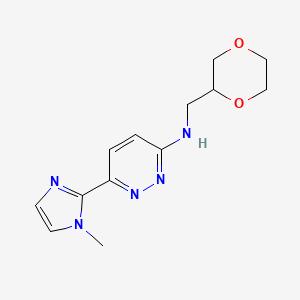
![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)
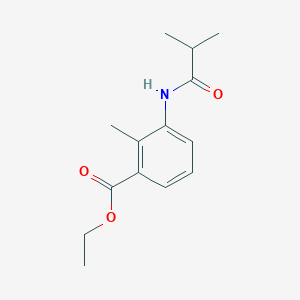
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)